molecular formula C7H14O7 B1211226 D-Altro-3-heptulose CAS No. 13059-96-6

D-Altro-3-heptulose

Cat. No.: B1211226
CAS No.: 13059-96-6
M. Wt: 210.18 g/mol
InChI Key: INYHXAFWZQXELF-FNKGTGPASA-N
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Description

D-Altro-3-heptulose is a natural product found in Coriaria japonica and Primula veris with data available.

Scientific Research Applications

Role in Metabolic Pathways

D-Altro-3-heptulose is an essential intermediate in both respiratory and photosynthetic pathways. It is particularly significant in the non-oxidative branch of the pentose phosphate pathway, which is crucial for cellular metabolism and the synthesis of nucleotides and nucleic acids .

Key Functions:

  • Photosynthesis: Serves as a precursor for the synthesis of carbohydrates.
  • Cellular Respiration: Involved in the generation of energy through metabolic processes.

Biosynthesis of Complex Carbohydrates

This compound is pivotal in the biosynthesis of GDP-d-glycero-α-d-manno-heptose, a critical component for the capsular polysaccharides in bacteria such as Campylobacter jejuni. The enzymatic conversion of D-altro-heptulose-7-phosphate to GDP-d-glycero-α-d-manno-heptose highlights its importance in carbohydrate tailoring enzymes .

Biosynthetic Pathway:

EnzymeFunction
GmhAConverts D-altro-heptulose-7-P to ADP-d-glycero-β-d-manno-heptose
GmhBConverts D-altro-heptulose to GDP-d-glycero-α-d-manno-heptose

Inhibitory Properties

Recent studies have identified this compound derivatives, such as 7-deoxysedoheptulose (7dSh), as competitive inhibitors of the enzyme 3-dehydroquinate synthase (DHQS). This inhibition affects various organisms, including cyanobacteria, fungi, and plants, suggesting potential applications as herbicides and fungicides .

Inhibition Mechanism:

  • Target Enzyme: 3-dehydroquinate synthase
  • Effect on Organisms: Inhibits growth by disrupting metabolic pathways essential for survival.

Potential Therapeutic Applications

The unique properties of this compound derivatives make them promising candidates for developing new antimicrobial agents. The ability to inhibit specific metabolic pathways in pathogenic organisms can be harnessed to create targeted treatments against bacterial infections .

Case Study 1: Inhibition of Cyanobacteria Growth

A study demonstrated that 7dSh effectively inhibited the growth of various cyanobacterial species by targeting DHQS. The uptake mechanisms involved different transporters, emphasizing the ecological relevance and potential agricultural applications of this compound .

Case Study 2: Synthesis of GDP-d-Glycero-α-D-Manno-Heptose

Research focused on optimizing the enzymatic synthesis of GDP-d-glycero-α-d-manno-heptose from D-altro-heptulose highlighted its significance in understanding carbohydrate biosynthesis and its implications for developing novel antibiotics targeting bacterial capsular structures .

Properties

CAS No.

13059-96-6

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,4R,5R,6R)-1,2,4,5,6,7-hexahydroxyheptan-3-one

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-5,7-12,14H,1-2H2/t3-,4-,5-,7-/m1/s1

InChI Key

INYHXAFWZQXELF-FNKGTGPASA-N

SMILES

C(C(C(C(C(=O)C(CO)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)C(CO)O)O)O)O)O

Synonyms

coriose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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